molecular formula C12H9N3O2S B5788748 N-2-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide

N-2-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B5788748
M. Wt: 259.29 g/mol
InChI Key: GQGLCLNXZSEENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

N-2-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide works by binding to the ATP-binding site of N-2-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide, thereby preventing the enzyme from phosphorylating its substrates. This leads to downstream effects on various signaling pathways, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-2-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide has been found to have a wide range of biochemical and physiological effects. These include:
- Inhibition of cell proliferation and induction of apoptosis in cancer cells
- Improvement of cognitive function and reduction of beta-amyloid accumulation in Alzheimer's disease models
- Regulation of glucose metabolism and insulin signaling in diabetes models
- Anti-inflammatory effects in various disease models

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-2-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide in lab experiments is its specificity for N-2-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide. This allows researchers to investigate the specific effects of inhibiting this enzyme without affecting other signaling pathways. However, one limitation of this compound is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are many potential future directions for the use of N-2-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide in scientific research. Some possible areas of investigation include:
- Further elucidation of the downstream effects of N-2-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide inhibition in various disease models
- Development of more potent and selective N-2-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide inhibitors for use in clinical trials
- Investigation of the potential use of N-2-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide inhibitors in combination with other therapies for various diseases
- Exploration of the role of N-2-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide in other cellular processes beyond those currently known
In conclusion, N-2-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide is a promising compound with many potential applications in scientific research. Its ability to inhibit N-2-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide has been linked to a variety of biochemical and physiological effects, making it a valuable tool for investigating various disease processes. However, further research is needed to fully understand the mechanisms of action and potential clinical applications of this compound.

Synthesis Methods

The synthesis of N-2-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide involves the reaction of 2-chloro-3-nitropyridine with 1,2-benzisothiazol-3-amine in the presence of a reducing agent such as iron powder. The resulting compound is then oxidized to form the final product.

Scientific Research Applications

N-2-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide has been used extensively in scientific research due to its ability to inhibit glycogen synthase kinase 3 (N-2-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide). N-2-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide is an enzyme that plays a key role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of N-2-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide has been linked to a variety of diseases, including cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

1,1-dioxo-N-pyridin-2-yl-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c16-18(17)10-6-2-1-5-9(10)12(15-18)14-11-7-3-4-8-13-11/h1-8H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGLCLNXZSEENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-pyridinyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

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